Cas no 2091167-66-5 (2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile)

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2091167-66-5
- AKOS026724704
- F2198-6136
- SCHEMBL11782644
- 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile
- 1H-Pyrazole-1-acetonitrile, 5-hydroxy-3-methyl-
-
- インチ: 1S/C6H7N3O/c1-5-4-6(10)9(8-5)3-2-7/h4,8H,3H2,1H3
- InChIKey: YONIIZAFTZHATN-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C)NN1CC#N
計算された属性
- せいみつぶんしりょう: 137.058911855g/mol
- どういたいしつりょう: 137.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 331.9±32.0 °C(Predicted)
- 酸性度係数(pKa): 8.14±0.50(Predicted)
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6136-10g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | H179236-500mg |
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | H179236-100mg |
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-6136-0.25g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2198-6136-5g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-6136-2.5g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | H179236-1g |
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 1g |
$ 475.00 | 2022-06-04 | ||
Life Chemicals | F2198-6136-1g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2198-6136-0.5g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrileに関する追加情報
Research Brief on 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS: 2091167-66-5) in Chemical Biology and Pharmaceutical Applications
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS: 2091167-66-5) is a pyrazole derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its hydroxyl and nitrile functional groups, exhibits unique reactivity and binding properties, making it a promising candidate for the development of novel therapeutics. Recent studies have explored its applications in targeting specific enzymes and pathways, particularly in oncology and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile on cyclin-dependent kinases (CDKs), a family of enzymes critical for cell cycle regulation. The research demonstrated that this compound exhibits selective inhibition of CDK2 and CDK6, with IC50 values in the low micromolar range. Molecular docking simulations revealed that the nitrile group forms a key hydrogen bond with the hinge region of the kinase, while the hydroxyl group enhances solubility and pharmacokinetic properties. These findings suggest its potential as a lead compound for cancer therapy.
In addition to its kinase inhibitory activity, recent work published in Bioorganic & Medicinal Chemistry Letters has highlighted the anti-inflammatory properties of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile. The compound was shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. Structure-activity relationship (SAR) studies indicated that the 5-hydroxy group is essential for this activity, while modifications to the nitrile moiety could modulate potency and selectivity. These results position the compound as a potential candidate for treating chronic inflammatory conditions.
The synthetic accessibility of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity. The new protocol employs a one-pot condensation reaction under mild conditions, addressing previous challenges with byproduct formation. This advancement is particularly significant for enabling larger-scale production for preclinical studies.
Looking forward, the unique chemical properties of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile continue to inspire novel applications. Current investigations are exploring its use as a building block for PROTACs (proteolysis targeting chimeras) and as a ligand for metal-organic frameworks in drug delivery systems. The compound's dual functionality (hydrogen bond donor/acceptor capability through the hydroxyl group and potential for further derivatization via the nitrile group) makes it particularly valuable for these emerging technologies in pharmaceutical development.
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